molecular formula C18H20N4O3 B7176364 N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide

N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide

Cat. No.: B7176364
M. Wt: 340.4 g/mol
InChI Key: QWEJWBPTDNPMLY-UHFFFAOYSA-N
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Description

N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core linked to a pyrazole ring, which is further connected to a morpholine moiety through an ethyl chain. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(15-13-25-16-4-2-1-3-14(15)16)19-17-5-6-22(20-17)8-7-21-9-11-24-12-10-21/h1-6,13H,7-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEJWBPTDNPMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC(=N2)NC(=O)C3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is then introduced via a condensation reaction with hydrazine derivatives. The final step involves the attachment of the morpholine moiety through nucleophilic substitution reactions, often using ethyl halides as intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, and bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]-1-benzofuran-3-carboxamide is unique due to its combination of a benzofuran core with a pyrazole ring and a morpholine moiety

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